molecular formula C23H30N2O3S B383969 2-methylpropyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B383969
M. Wt: 414.6g/mol
InChI Key: FKWKIGKJIMAZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the isobutyl, tert-butylphenyl, and other substituents under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isobutyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-methylpropyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methylpropyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include other pyrimido[2,1-b][1,3]thiazine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6g/mol

IUPAC Name

2-methylpropyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H30N2O3S/c1-14(2)13-28-21(27)19-15(3)24-22-25(18(26)11-12-29-22)20(19)16-7-9-17(10-8-16)23(4,5)6/h7-10,14,20H,11-13H2,1-6H3

InChI Key

FKWKIGKJIMAZKW-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC(C)C

Origin of Product

United States

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